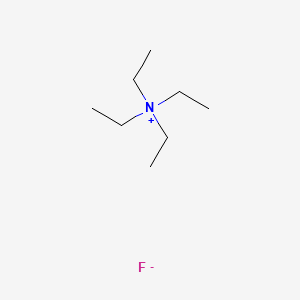

Tetraethylammonium fluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetraethylazanium;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.FH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUJAUYJBJRLKV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883253 | |

| Record name | Ethanaminium, N,N,N-triethyl-, fluoride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Dihydrate: Light beige crystalline powder; Hygroscopic; [Acros Organics MSDS] | |

| Record name | Ethanaminium, N,N,N-triethyl-, fluoride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

665-46-3 | |

| Record name | Tetraethylammonium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=665-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N,N-triethyl-, fluoride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000665463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-triethyl-, fluoride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-triethyl-, fluoride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Purification of Tetraethylammonium Fluoride (TEAF)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium fluoride (TEAF) has emerged as a reagent of significant interest in modern organic synthesis, primarily valued as a soluble and reactive source of the fluoride ion. Its utility spans from the deprotection of silyl ethers to serving as a phase-transfer catalyst and a mild base.[1] However, the efficacy of TEAF is critically dependent on its purity and, most importantly, its anhydrous state. The fluoride anion's high affinity for water dramatically tempers its nucleophilicity and basicity, rendering hydrated forms of TEAF ineffective for many applications. This guide provides an in-depth exploration of the prevalent synthetic methodologies, rigorous purification and dehydration protocols, and essential characterization techniques for preparing high-purity, anhydrous TEAF suitable for demanding research and development applications.

Introduction: The Dual Nature of this compound

This compound (TEAF), with the chemical formula (C₂H₅)₄NF, is a quaternary ammonium salt that provides a source of "naked" fluoride ions in organic solvents.[2] Unlike inorganic metal fluorides, the large, non-coordinating tetraethylammonium cation allows the fluoride anion to be more accessible and reactive in solution. It is commercially available, often as a stable hydrate or dihydrate (C₈H₂₄FNO₂), appearing as white to off-white or light yellow crystals.[3][4]

The primary challenge in utilizing TEAF lies in its hygroscopic nature. The fluoride ion readily forms strong hydrogen bonds with water, creating a hydration shell that significantly diminishes its reactivity.[5] Consequently, the preparation of anhydrous TEAF is a prerequisite for its successful application in sensitive reactions, such as nucleophilic aromatic substitution (SₙAr) fluorinations.[6] This guide will dissect the critical steps to achieving this goal, transforming the commercially available hydrate into a potent, anhydrous reagent.

| Property | Value | Reference |

| Molecular Formula | C₈H₂₀FN (Anhydrous) | [3] |

| Molecular Weight | 149.25 g/mol (Anhydrous) | [3] |

| Appearance | White to off-white crystalline solid | [3] |

| Common Forms | Hydrate, Dihydrate | [1][4] |

| Key Applications | Fluoride ion source, Deprotection reagent, Phase-transfer catalyst | [1] |

| Handling Note | Highly hygroscopic; sensitive to moisture and strong oxidants | [3][7] |

Synthesis Methodologies: Crafting the Crude Salt

The initial synthesis of TEAF typically follows one of two primary pathways: salt metathesis or acid-base neutralization. The choice of method often depends on the available starting materials, scalability, and safety considerations.

Salt Metathesis: The Workhorse Approach

Salt metathesis, or ion exchange, is the most common and often more practical route for laboratory-scale synthesis. The underlying principle is the exchange of anions between a tetraethylammonium salt and a fluoride source, driven by the precipitation of an insoluble inorganic salt.

Causality: This method's effectiveness hinges on solubility differences. For instance, reacting tetraethylammonium bromide (TEABr) with potassium fluoride (KF) in a solvent like methanol allows the desired TEAF to remain in solution while the potassium bromide (KBr) byproduct, being significantly less soluble, precipitates and can be removed by simple filtration.

Detailed Protocol: Synthesis of TEAF via Metathesis

-

Reagent Preparation:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve tetraethylammonium bromide (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of TEABr).

-

In a separate flask, add finely ground, spray-dried potassium fluoride (1.1-1.5 eq). The use of excess KF helps to drive the equilibrium towards the product. Note: KF must be rigorously dried prior to use, typically by heating under vacuum.

-

-

Reaction Execution:

-

Heat the TEABr/methanol solution to reflux (approx. 65°C).

-

Add the dried potassium fluoride to the refluxing solution in portions over 30 minutes.

-

Continue to reflux the mixture with vigorous stirring for 4-6 hours to ensure complete reaction.

-

-

Initial Purification (Byproduct Removal):

-

Cool the reaction mixture to room temperature, then further cool to 0-5°C in an ice bath for at least 1 hour to maximize the precipitation of potassium bromide.

-

Filter the cold suspension through a Büchner funnel or a fritted glass filter to remove the precipitated KBr. Wash the filter cake with a small amount of cold, anhydrous methanol to recover any entrained product.

-

Combine the filtrate and the washings. This solution contains the crude TEAF in methanol.

-

Neutralization: A Direct but Hazardous Route

This method involves the direct neutralization of tetraethylammonium hydroxide (TEAH) with hydrofluoric acid (HF).

(C₂H₅)₄N⁺OH⁻ + HF → (C₂H₅)₄N⁺F⁻ + H₂O

Causality and Risk: While chemically straightforward, this pathway is significantly more hazardous due to the extreme toxicity and corrosiveness of hydrofluoric acid. It requires specialized equipment (e.g., all-Teflon apparatus) and extensive safety precautions. Furthermore, the reaction inherently produces water as a byproduct, yielding a hydrated form of TEAF that necessitates subsequent, rigorous dehydration. For these reasons, it is less commonly employed in standard research labs compared to the metathesis route.

Purification and Dehydration: The Path to Anhydrous TEAF

Crude TEAF, particularly from metathesis, contains residual starting materials, byproduct salts, and solvent. More critically, it is saturated with water. The following steps are essential for producing a high-purity, anhydrous final product.

Workflow for TEAF Synthesis and Purification

The overall process involves synthesis, initial purification to remove solid byproducts, and a critical dehydration step to remove water.

Caption: General workflow for TEAF synthesis and purification.

Ion-Exchange Chromatography for Halide Removal

For applications demanding extremely low halide content, anion-exchange chromatography is an effective purification step.[8]

Causality: This technique exploits the differential affinity of anions for a solid-phase resin.[9] Halide ions like bromide (Br⁻) and chloride (Cl⁻) typically exhibit stronger binding to a strong anion-exchange (SAX) resin compared to the fluoride ion (F⁻).[8] When a solution of crude TEAF is passed through a column packed with a hydroxide- or carbonate-form SAX resin, the halide impurities are retained on the column while the desired TEAF elutes through.

Azeotropic Distillation: The Critical Dehydration Step

The removal of tightly bound water from hydrated TEAF is the most crucial and challenging step. Azeotropic distillation is the most effective method for achieving this on a laboratory and production scale.[5][10]

Causality: This process works by adding a solvent that forms a minimum-boiling azeotrope with water. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. By repeatedly adding and distilling off a solvent like isopropanol (IPA) or toluene, water is effectively removed from the system at a temperature below the boiling point of pure water. A subsequent solvent swap into the final desired reaction solvent (e.g., DMF, DMSO) can then be performed.[5]

Detailed Protocol: Dehydration of TEAF via Azeotropic Distillation

-

Initial Solvent Removal: Take the methanolic solution of crude TEAF and concentrate it under reduced pressure (rotary evaporation) to remove the bulk of the methanol.

-

Azeotropic Drying:

-

Transfer the concentrated TEAF residue to a flask suitable for distillation, equipped with a distillation head, condenser, and receiving flask. Operate under an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous isopropanol (IPA) (approx. 10-20 times the volume of the residue).

-

Heat the mixture to distill off the IPA-water azeotrope (boiling point ~80.3°C).

-

Repeat the process by adding fresh anhydrous IPA and distilling it off. This cycle should be repeated 2-3 times to ensure thorough water removal. Self-Validation: The water content should be monitored after each cycle using Karl Fischer titration.

-

-

Solvent Swap (if necessary):

-

After the final IPA distillation, add the desired anhydrous aprotic solvent (e.g., DMF).

-

Distill off the remaining IPA. The higher boiling point of DMF allows for the efficient removal of the lower-boiling IPA.

-

The final result is a solution of anhydrous TEAF in the desired solvent, ready for use. The water content should be <0.2 wt%.[5]

-

Caption: The azeotropic distillation workflow for TEAF dehydration.

Quality Control and Characterization

Verifying the purity and dryness of the final TEAF product is essential for reproducible synthetic results.

-

Karl Fischer Titration: This is the industry-standard method for accurately quantifying trace amounts of water in the final product. For most SₙAr reactions, a water content of less than 0.2% is required.[5]

-

Ion Chromatography (IC): IC is the preferred method for determining the concentration of residual anionic impurities, such as chloride and bromide.[11] This provides a quantitative measure of purity that is superior to qualitative tests.

-

¹⁹F NMR Spectroscopy: The presence of water can lead to the formation of the bifluoride ion ([HF₂]⁻), which can be detected by ¹⁹F NMR as a distinct signal (around -150 ppm), differentiating it from the "naked" fluoride signal.[6] This provides a direct spectroscopic handle on the hydration state and purity of the TEAF.

Storage and Handling

Anhydrous TEAF, whether as an isolated solid or in solution, is extremely hygroscopic and must be handled with care to prevent moisture contamination.

-

Storage: Store in a tightly sealed container, preferably within a glovebox or a desiccator under an inert atmosphere (argon or dry nitrogen).[7]

-

Handling: All manipulations should be performed under an inert atmosphere using dry glassware and syringes.[12] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times, as TEAF can be an irritant.[7][12]

Conclusion

The synthesis and purification of this compound, particularly in its anhydrous form, is a multi-step process that demands careful attention to experimental detail. While the initial synthesis via salt metathesis is relatively straightforward, the true challenge lies in the rigorous removal of water. Azeotropic distillation stands as the most robust and reliable method for this purpose. By implementing the detailed protocols and quality control measures outlined in this guide, researchers can confidently prepare high-purity, anhydrous TEAF, unlocking its full potential as a powerful reagent in modern organic and medicinal chemistry.

References

- Vertex AI Search. (n.d.). Exploring this compound: Applications and Innovations.

- Vertex AI Search. (n.d.). Exploring the Chemical Properties and Synthesis of this compound.

- Chem-Impex. (n.d.). This compound hydrate.

- MDPI. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base.

- Google Patents. (2018). US20180050980A1 - Method for preparing tetramethylammonium fluoride.

- Sigma-Aldrich. (n.d.). This compound 98 98330-04-2.

- Apollo Scientific. (2024). This compound Safety Data Sheet.

- Apollo Scientific. (n.d.). This compound dihydrate Safety Data Sheet.

- Wikipedia. (n.d.). Tetramethylammonium fluoride.

- Google Patents. (n.d.). FR3095437A1 - Process for obtaining tetraethylammonium bromide and tetraethylammonium tetrafluoroborate, corresponding products and uses.

- Journal of Nuclear Medicine. (2016). 18F chemistry without azeotropic distillations: tetraethylammonium salts as combined anion exchange reagents and phase transfer catalysts.

- FAQ. (n.d.). What are the applications of tetrabutylammonium fluoride trihydrate in synthesis?.

- PubMed. (2005). Anhydrous tetrabutylammonium fluoride. J Am Chem Soc. 2005 Feb 23;127(7):2050-1.

- Organic Syntheses Procedure. (n.d.). 200-400 mesh, ion exchange resin (24 g).

- Organic Chemistry Portal. (2011). Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones. J. Org. Chem., 2011, 76, 4482-4488.

- WuXi STA. (2021). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. Organic Process Research & Development.

- ACS Publications. (2015).

- Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions Procedure.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- ResearchGate. (2025). This compound as a convenient source of hydroxide ions in acetonitrile solution.

- ResearchGate. (2025). Azeotropic drying free [18F]FDG synthesis and its application to a lab-on-chip platform.

- Chemistry LibreTexts. (2024). Ion-Exchange Chromatography.

- ResearchGate. (n.d.). [18F]-Fluoride Capture and Release: azeotropic drying free nucleophilic aromatic radiofluorination assisted by a Phosphonium Borane.

- Chemistry Stack Exchange. (2016). Removal of tetrabutylammonium from an organic reaction.

- Amanote Research. (1971). The Reactions of this compound. Nippon kagaku zassi.

- Google Patents. (n.d.). CN104803858A - A kind of method for preparing tetrabutylammonium fluoride trihydrate.

- Kyoto University Research Information Repository. (n.d.). Separation of Fluoride Ion with Anion Exchange Resin.

- Thermo Fisher Scientific. (2021). Ion Chromatography: Setting New Standards for Accuracy in Fluoride Analysis.

- Metrohm. (n.d.). Application Bulletin: Sample preparation for ion chromatography.

- ResearchGate. (2020). tetrabutylammonium fluoride.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tetramethylammonium fluoride - Wikipedia [en.wikipedia.org]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. sta.wuxiapptec.com [sta.wuxiapptec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Ion Chromatography - New Standards in Fluoride Analysis Accuracy [thermofisher.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physical Properties of Tetraethylammonium Fluoride

This guide provides a comprehensive overview of the core physical properties of tetraethylammonium fluoride (TEAF), a quaternary ammonium salt with significant applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of TEAF in their work. The information presented herein is a synthesis of established data and practical insights, designed to facilitate a thorough understanding of the compound's behavior and handling.

Molecular and Chemical Identity

This compound is a salt consisting of a tetraethylammonium cation, [(C₂H₅)₄N]⁺, and a fluoride anion, F⁻. It is most commonly available as a hydrate, with a variable number of water molecules in its crystal lattice. The degree of hydration significantly influences its physical properties.

Molecular Formula: C₈H₂₀FN (anhydrous)

Hydrated Forms: C₈H₂₀FN·xH₂O[1]

Structure of the Tetraethylammonium Cation:

The tetraethylammonium cation possesses a central nitrogen atom bonded to four ethyl groups in a tetrahedral geometry. This structure contributes to its stability and its ability to act as a phase-transfer catalyst.

Caption: Structure of the tetraethylammonium cation.

Key Physical Properties

The physical characteristics of this compound are summarized in the table below. It is crucial to note that these properties, particularly the melting point, are highly dependent on the hydration state of the compound.

| Property | Value | Notes |

| Molecular Weight | 149.25 g/mol (anhydrous)[1] | 167.27 g/mol (monohydrate)[2], 185.28 g/mol (dihydrate)[3][4] |

| Appearance | White to off-white or pale yellow powder or crystals.[1] | |

| Melting Point | 355 °C (for a hydrated form)[1] | A melting point of 170 °C (decomposition) has been reported for the related anhydrous tetramethylammonium fluoride.[5][6] The dihydrate of the related tetramethylammonium fluoride has a melting point of 39-42 °C. The significant variation underscores the impact of hydration. |

| Boiling Point | Data not available. | Decomposes at elevated temperatures. |

| Density | Data not available. | No reliable experimental data has been reported. |

| Hygroscopicity | Highly hygroscopic.[7] | Readily absorbs moisture from the atmosphere. |

Solubility Profile

This compound's solubility is a critical parameter for its application in various chemical reactions.

-

Water: Readily soluble in water.

-

Organic Solvents: It is soluble in some organic solvents.[8] While comprehensive quantitative data for TEAF is limited, the solubility of the related tetramethylammonium fluoride (TMAF) provides a useful reference. Anhydrous TMAF is highly soluble in polar protic solvents like water and methanol. It also dissolves in polar aprotic solvents such as DMSO, acetonitrile, and DMF.[9] Conversely, it exhibits negligible solubility in apolar solvents like hexane and toluene.[9] A study on new solvents for cellulose reports that a mixture of DMSO and tetramethylammonium fluoride does not dissolve cellulose, while combinations with other alkylammonium fluorides do.[10]

Crystallographic and Spectroscopic Data

Crystal Structure

This compound is known to form crystalline hydrates. A detailed structural analysis of one such hydrate, 4(C₂H₅)₄N⁺F⁻·11H₂O, has been reported. The crystals are orthorhombic, belonging to the space group Pna2₁. The structure features infinite chains of edge-sharing (H₂O)₄F⁻ tetrahedra, which are linked by bridging water molecules to create a three-dimensional hydrogen-bonded framework. The tetraethylammonium cations occupy voids within this framework.

Spectroscopic Analysis

-

¹H and ¹³C NMR: Spectral data for this compound hydrate is available in public databases such as PubChem.[2][3] The ¹H NMR spectrum is expected to show characteristic signals for the ethyl protons, while the ¹³C NMR will show signals for the two distinct carbon atoms of the ethyl groups.

-

¹⁹F NMR: The ¹⁹F NMR spectrum of this compound in glacial ethanoic acid shows a chemical shift of -123 ppm (relative to CFCl₃) for the solvated fluoride species.[11] This technique is particularly useful for studying the behavior of the fluoride ion in different solvent environments.

FTIR spectra of this compound hydrate are available from various sources.[2][12][13] The spectra typically show strong bands corresponding to the C-H stretching and bending vibrations of the ethyl groups, as well as broad absorptions in the high-frequency region (around 3500 cm⁻¹) characteristic of the O-H stretching of water molecules in the hydrated forms.

Thermal Properties and Stability

This compound, particularly in its anhydrous form, is susceptible to thermal decomposition. While specific data for TEAF is limited, studies on the related tetramethylammonium fluoride (TMAF) indicate that the anhydrous form begins to slowly decompose at temperatures around 160–170 °C.[9] The primary decomposition products are trimethylamine and fluoromethane.[9] The presence of water in the hydrated forms can influence the decomposition temperature and pathway.

Due to its hygroscopic nature, TEAF should be stored in a tightly sealed container in a dry and cool place, away from moisture and incompatible substances such as strong oxidizing agents.

Experimental Protocols

Determination of Water Content by Karl Fischer Titration

Causality: The hygroscopic nature of TEAF necessitates accurate determination of its water content, as this significantly impacts its physical properties and reactivity. Karl Fischer titration is the gold standard for this measurement.

Protocol:

-

Instrument Setup: Prepare and standardize a Karl Fischer titrator with a suitable titrant and solvent (e.g., methanol-based).

-

Sample Preparation: Accurately weigh a sample of this compound hydrate (typically 50-100 mg) in a dry, inert atmosphere (e.g., a glovebox) to prevent moisture absorption from the air.

-

Titration: Quickly transfer the weighed sample to the titration vessel.

-

Analysis: Initiate the titration and record the volume of titrant required to reach the endpoint.

-

Calculation: Calculate the water content (in percentage) based on the titrant volume, its concentration, and the sample weight.

Spectroscopic Characterization

Causality: NMR and IR spectroscopy are essential for confirming the identity and purity of this compound and for studying its structure and interactions.

-

Sample Preparation: Dissolve an accurately weighed sample of TEAF in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or DMSO-d₆) in an NMR tube. The choice of solvent will depend on the desired information and the solubility of the specific hydrate.

-

Instrument Parameters: Acquire the spectra on a high-resolution NMR spectrometer. For ¹⁹F NMR, a reference standard such as CFCl₃ is typically used.[11]

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

-

Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure and assess the purity of the sample.

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of TEAF with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for ATR-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (C-H, N-C, and O-H for hydrated forms).

Safety and Handling

This compound and its solutions should be handled with care. It is harmful if swallowed or in contact with skin and can cause serious eye irritation.[14] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area, such as a fume hood. Due to its hygroscopicity, it should be stored under an inert atmosphere.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound. A thorough understanding of its molecular structure, solubility, thermal stability, and spectroscopic characteristics is paramount for its effective and safe use in research and development. The strong dependence of its physical properties on the degree of hydration is a critical consideration for any application.

References

-

PubChem. This compound hydrate. [Link]

-

PubChem. This compound dihydrate. [Link]

-

SpectraBase. This compound, dihydrate - Optional[FTIR] - Spectrum. [Link]

-

Journal of the Chemical Society, Dalton Transactions. Fluorine-19 nuclear magnetic resonance studies of this compound in glacial ethanoic acid. [Link]

-

MDPI. Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. [Link]

-

Amazon S3. Supporting Information for: Anhydrous Tetrabutylammonium Fluoride. [Link]

-

SpectraBase. This compound hydrate - Optional[FTIR] - Spectrum. [Link]

-

ACS Publications. Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. [Link]

-

Wikipedia. Tetramethylammonium fluoride. [Link]

-

ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a.... [Link]

-

SpectraBase. Tetramethylammonium fluoride - Optional[19F NMR] - Chemical Shifts. [Link]

-

SpectraBase. This compound hydrate - Optional[13C NMR] - Spectrum. [Link]

-

PMC. Solubility of ammonium metal fluorides in aqueous ethanol mixtures – implications for scandium recovery by antisolvent crystallization. [Link]

-

ChemBK. This compound hydrate. [Link]

-

ResearchGate. Dissolution and Gelation of Cellulose in TBAF/DMSO Solutions: The Roles of Fluoride Ions and Water | Request PDF. [Link]

-

PubMed. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. [Link]

-

DiVA portal. Solubility of Ammonium Metal Fluorides of Sc, Fe, Al, Zr and Ti in Aqueous NH4F-Ethanol Mixtures. [Link]

-

PubMed. New solvents for cellulose: dimethyl sulfoxide/ammonium fluorides. [Link]

-

Royal Society of Chemistry. Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. [Link]

-

ResearchGate. This compound as a convenient source of hydroxide ions in acetonitrile solution. Its reaction with [Fe(η-C5H5)(CO)2(L)]+ salts and [Fe(η-C5H5)(CO)2X] complexes. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound hydrate | C8H22FNO | CID 16211652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound dihydrate | C8H24FNO2 | CID 2776564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 四甲基氟化铵 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 373-68-2 CAS MSDS (Tetramethylammonium fluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound Supplier China | Properties, Safety Data & Uses | Buy High Purity TEAF Online [boulingchem.com]

- 9. mdpi.com [mdpi.com]

- 10. New solvents for cellulose: dimethyl sulfoxide/ammonium fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorine-19 nuclear magnetic resonance studies of this compound in glacial ethanoic acid - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. echemi.com [echemi.com]

In-Depth Technical Guide to the Solubility of Tetraethylammonium Fluoride in Organic Solvents

Introduction

Tetraethylammonium fluoride (TEAF), a quaternary ammonium salt, is a pivotal reagent in modern organic synthesis. Its utility stems from its role as a soluble, mild, and effective source of the fluoride ion, often referred to as "naked" fluoride.[1][2] This property is crucial for a variety of transformations, including desilylation reactions, fluorinations, and as a phase-transfer catalyst.[3] Unlike inorganic fluorides such as potassium fluoride (KF), which suffer from poor solubility in common organic solvents, TEAF and its analogues offer enhanced solubility, thereby enabling reactions under milder, homogeneous conditions.[4][5]

The choice of solvent is paramount as it dictates not only the solubility of TEAF but also the reactivity and nucleophilicity of the fluoride ion.[6] This guide provides a comprehensive analysis of the solubility of TEAF in various organic solvents, explores the underlying principles governing this solubility, and presents detailed protocols for its experimental determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent's behavior in solution.

A critical consideration when working with TEAF is its hydration state. It is commonly available as a hydrate (e.g., dihydrate or tetrahydrate) and is highly hygroscopic.[3][7] The presence of water can dramatically alter its solubility profile and the basicity of the fluoride ion. For many applications, particularly those requiring a highly nucleophilic, non-basic fluoride, anhydrous conditions are essential.[4] This guide will address both the hydrated and anhydrous forms where data is available.

Principles of TEAF Solubility in Organic Solvents

The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of intermolecular forces. The governing principle is that the energy released from solvent-ion interactions must overcome the lattice energy of the solid salt.[6] Several factors are key to understanding TEAF's solubility profile.

Solvent Polarity and Dielectric Constant

Polar solvents are generally required to dissolve ionic salts. The dielectric constant (ε) of a solvent is a measure of its ability to separate ions and weaken the electrostatic forces holding the crystal lattice together.[8]

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and dimethylformamide (DMF) have high dielectric constants and large dipole moments.[9] They are particularly effective at solvating the bulky tetraethylammonium (TEA) cation (Et₄N⁺) through ion-dipole interactions. While they do not solvate the fluoride anion as effectively as protic solvents, their ability to dissolve the salt and leave the anion relatively "naked" and reactive makes them extremely useful.[10][11]

-

Polar Protic Solvents: Solvents such as water, methanol (MeOH), and ethanol (EtOH) possess O-H bonds, allowing them to act as hydrogen bond donors.[8] They are excellent solvents for TEAF because they can effectively solvate both the cation and, crucially, the small, highly electronegative fluoride anion through strong hydrogen bonds.[12] This strong solvation, however, can cage the fluoride ion, reducing its nucleophilicity.[12]

-

Nonpolar Solvents: Solvents like hexane and toluene have low dielectric constants and are incapable of effectively solvating ions. Consequently, TEAF exhibits negligible solubility in these media.[13]

Ion-Solvent Interactions

The specific interactions between the TEAF ions and the solvent molecules are critical.

Caption: Ion-solvent interactions for TEAF in protic vs. aprotic media.

The "Naked" Fluoride Concept

In polar aprotic solvents, the fluoride anion is poorly solvated compared to the cation. This results in a highly reactive or "naked" fluoride ion, which exhibits enhanced basicity and nucleophilicity.[1][6] This is a key reason for using quaternary ammonium fluorides in organic synthesis. However, this high reactivity can be a double-edged sword. For instance, in acetonitrile, the "naked" fluoride is basic enough to deprotonate the solvent, leading to the formation of the bifluoride ion (HF₂⁻) and side reactions.[14] This highlights the importance of choosing a solvent that is stable to the reactive fluoride ion.[14]

Quantitative Solubility Data

Precise, quantitative solubility data for TEAF across a wide range of organic solvents is sparse in the literature. Much of the information is qualitative or reported within the context of specific reaction setups. However, by synthesizing data from various sources, a general picture emerges. The following table summarizes the known solubility characteristics of TEAF, specifying the form (hydrated or anhydrous) where possible.

| Solvent Class | Solvent | Dielectric Constant (ε) at 20-25°C | Qualitative Solubility of TEAF | Quantitative Data & Remarks |

| Polar Protic | Water (H₂O) | 80.1 | Very High | Soluble.[7] Often used in TEAF preparation. |

| Methanol (MeOH) | 32.7 | High | Anhydrous tetramethylammonium fluoride (TMAF), a close analog, is highly soluble.[6] | |

| Ethanol (EtOH) | 24.5 | Soluble | Generally good solubility for quaternary ammonium salts. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | High | Anhydrous TBAF, a related salt, is readily prepared in DMSO.[6] Miscible with a wide range of solvents except aliphatics.[15] |

| Acetonitrile (MeCN) | 37.5 | High | A related salt, Np1F, showed high solubility (2.18 M).[14] However, TEAF can react with MeCN.[1][14] | |

| Dimethylformamide (DMF) | 36.7 | High | Often used as a solvent for SₙAr fluorination reactions using anhydrous TMAF.[4] | |

| Tetrahydrofuran (THF) | 7.6 | Moderate to High | Anhydrous tetrabutylammonium fluoride (TBAF) can be generated in THF.[6] Solubility is sufficient for many synthetic applications. | |

| Nonpolar | Toluene | 2.4 | Very Low / Insoluble | Generally immiscible with highly polar substances like TEAF. |

| Hexane | 1.9 | Insoluble | "Like dissolves like" principle predicts very poor solubility.[13] |

Note: Data is compiled from multiple sources and should be used as a guide.[1][4][6][7][13][14][15] The exact solubility can be highly dependent on the specific hydrate of TEAF used, temperature, and the rigorous exclusion of moisture.

Experimental Determination of Solubility

Determining the solubility of TEAF requires careful experimental technique, primarily due to its hygroscopic nature. The isothermal equilibrium method is a reliable and commonly used approach.[16][17]

Protocol: Isothermal Equilibrium Solubility Determination

This protocol outlines the steps to determine the solubility of TEAF in an organic solvent at a specific temperature.

Objective: To create a saturated solution of TEAF in a chosen organic solvent and determine its concentration.

Materials:

-

This compound (specify hydrate or anhydrous)

-

Anhydrous-grade organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Inert atmosphere glovebox or Schlenk line (critical for anhydrous TEAF)

-

Volumetric flasks, pipettes, and gas-tight syringes

-

Centrifuge

-

Analytical method for fluoride or TEA⁺ quantification (e.g., Ion Chromatography, Fluoride Ion-Selective Electrode, or quantitative NMR)

Workflow Diagram:

Caption: Workflow for isothermal equilibrium solubility determination.

Step-by-Step Procedure:

-

Preparation (Under Inert Atmosphere for Anhydrous TEAF):

-

Add an excess amount of TEAF solid to a known volume of the anhydrous organic solvent in a sealed vial. "Excess" means enough solid remains undissolved to ensure saturation.

-

The use of a magnetic stir bar is recommended.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled shaker or bath set to the desired temperature (e.g., 25 °C).

-

Allow the slurry to agitate for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The time required should be determined empirically by taking measurements at different time points until the concentration stabilizes.

-

-

Phase Separation:

-

Turn off the agitation and allow the excess solid to settle completely.

-

For fine suspensions, centrifugation of the sealed vial is highly effective for achieving a clear supernatant.

-

-

Sampling:

-

Carefully withdraw a precise volume of the clear supernatant using a gas-tight syringe fitted with a filter (e.g., 0.22 µm PTFE) to avoid transferring any solid particles. This step is critical for accuracy.

-

-

Analysis:

-

Accurately dilute the sampled aliquot with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

-

Determine the concentration of the fluoride (F⁻) or tetraethylammonium (Et₄N⁺) ion using a calibrated analytical technique.

-

-

Calculation:

-

Using the measured concentration and the dilution factor, calculate the original concentration in the saturated solution.

-

Express the solubility in standard units, such as grams of TEAF per 100 mL of solvent ( g/100 mL) or molarity (mol/L).

-

Causality and Self-Validation

-

Why an inert atmosphere? Anhydrous TEAF is extremely hygroscopic.[2] Absorbed moisture will change the nature of the solute to a hydrate, altering its solubility and reactivity. Performing the experiment under nitrogen or argon ensures the integrity of the anhydrous salt.

-

Why a long equilibration time? Dissolution can be a slow process, especially for moderately soluble salts. A long, agitated equilibration period ensures that the solution has reached its true saturation point, preventing an underestimation of solubility.[18]

-

Why filtration during sampling? Any suspended microcrystals of undissolved TEAF in the analyzed aliquot will artificially inflate the measured concentration, leading to a significant overestimation of solubility. Syringe filtration is a mandatory step for accuracy.

-

Why temperature control? Solubility is temperature-dependent. Maintaining a constant and precise temperature (e.g., ±0.1 °C) is essential for reproducible and meaningful results.

Applications and Conclusion

The solubility of this compound is not merely an academic data point; it is the foundation of its synthetic utility. Its high solubility in polar aprotic solvents like THF, MeCN, and DMSO enables a wide range of reactions under homogeneous conditions, often at room temperature, that are not feasible with poorly soluble inorganic fluorides.[4] These applications include:

-

Desilylation: A mild and efficient reagent for cleaving silyl ether protecting groups.

-

Nucleophilic Fluorination: A source of "naked" fluoride for SₙAr reactions to produce aryl fluorides, which are important motifs in pharmaceuticals and agrochemicals.[2][4]

-

Base Catalysis: The "naked" fluoride ion is a strong base and can be used to promote various condensation and elimination reactions.[19]

References

- Vertex AI Search. (n.d.). Exploring this compound: Applications and Innovations.

-

Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids. Molecules, 15(4), 2838-2851. Retrieved from [Link]

-

Davis, V. K., et al. (2019). Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. Journal of The Electrochemical Society, 166(14), A3368-A3375. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of this compound. Retrieved from [Link]

-

Mayr, H., et al. (2004). Nucleofugality and Nucleophilicity of Fluoride in Protic Solvents. The Journal of Organic Chemistry, 69(18), 6113-6121. Retrieved from [Link]

-

ProQuest. (n.d.). The solubility of ionic solids and molecular liquids. Retrieved from [Link]

-

ResearchGate. (2015). Can someone suggest a reliable method for measuring solubility of ionic liquid in water? Retrieved from [Link]

-

Melaimi, M., et al. (2021). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C–F Bond-Forming Reactions and as a Base. Molecules, 26(21), 6431. Retrieved from [Link]

-

ResearchGate. (2014). How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures? Retrieved from [Link]

-

Clark, J. H. (1980). Fluoride ion as a base in organic synthesis. Chemical Reviews, 80(5), 429-452. Retrieved from [Link]

-

Ni, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. Retrieved from [Link]

- Bland, D. C., & Cheng, Y. (2018). Method for preparing tetramethylammonium fluoride (U.S. Patent No. 2018/0050980 A1). U.S. Patent and Trademark Office.

-

Wikipedia. (n.d.). Tetramethylammonium fluoride. Retrieved from [Link]

-

ChemBK. (2024). This compound hydrate. Retrieved from [Link]

-

McEwen, L. R., et al. (2015). Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. The Journal of Organic Chemistry, 80(24), 12137-12144. Retrieved from [Link]

-

Aozun Asia. (n.d.). The Difference Between Polar Protic And Aprotic Solvents In Solubility. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

-

Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

-

Pastyříková, K., et al. (2024). Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents. Organic & Biomolecular Chemistry, 22(2), 268-276. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

Li, Y. H., & Warner, I. M. (1984). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Talanta, 31(11), 1036-1040. Retrieved from [Link]

-

Quora. (2023). Why is F (negative) more nucleophilic than I (negative) at a polar aprotic solvent? Retrieved from [Link]

-

ResearchGate. (2025). The Surface Tension of Mixtures of Methanol, Acetonitrile, Tetrahydrofuran, Isopropanol, Tertiary Butanol and Dimethyl-Sulfoxide with Water at 25°C. Retrieved from [Link]

-

Busby, W. F. Jr., et al. (1999). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition, 27(3), 357-361. Retrieved from [Link]

-

Laria, D., et al. (n.d.). Surface Behavior of Aprotic Mixtures: Dimethylsulfoxide/Acetonitrile. UPCommons. Retrieved from [Link]

-

Reddit. (2019). What solvents are DMSO/DMF miscible with? r/OrganicChemistry. Retrieved from [Link]

Sources

- 1. Tetramethylammonium fluoride - Wikipedia [en.wikipedia.org]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01875J [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. chembk.com [chembk.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. aozunasia.com [aozunasia.com]

- 11. quora.com [quora.com]

- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 13. Solvent Miscibility Table [sigmaaldrich.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. reddit.com [reddit.com]

- 16. The solubility of ionic solids and molecular liquids - ProQuest [proquest.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

thermal stability of tetraethylammonium fluoride

Beginning Research on TEAF

My investigation into the thermal stability of tetraethylammonium fluoride (TEAF) is underway. I'm prioritizing the identification of decomposition pathways, products, and temperatures associated with TEAF's thermal breakdown. My approach is comprehensive, utilizing searches to gather relevant literature and data.

Structuring Guide for Experts

I'm now structuring the guide. I'll start with the significance of TEAF and thermal stability in the relevant fields. The guide's core will then focus on decomposition mechanisms, backed by data and citations. I'm also working on detailed TGA and DSC protocols with step-by-step instructions. Tables to summarise data and Graphviz diagrams will also be integrated.

Analyzing TEAF Decomposition

My current focus is on comprehensively investigating TEAF's thermal behavior. I'm actively searching for decomposition pathways, products, and associated temperatures, while also seeking established experimental protocols using TGA and DSC. I'm prioritizing authoritative sources and peer-reviewed articles to understand TEAF decomposition's mechanisms and implications. I'm also planning the guide's structure, starting with TEAF's importance and diving into mechanisms and assessment protocols. Tables and diagrams will be included for data presentation.

Refining Data Acquisition

I've got a decent starting point, but the initial search on TEAF's thermal stability is a bit shallow. I need more hard technical data to build a solid argument. The current information provides a general overview, but I'm after the specific nitty-gritty details. I'm focusing on finding data that's more in-depth.

Analyzing Thermal Stability Data

I'm now diving deeper into the nuances of TEAF's thermal stability. While I have the basics, I'm specifically targeting data on decomposition mechanisms and temperature thresholds. I need to pinpoint the exact conditions where TEAF starts to break down, including any catalysts or environmental factors that influence this. I've found some relevant information on related compounds, but I'm looking for direct, quantifiable data on TEAF itself.

Deepening TEAF Data Search

I'm now focusing on pinpointing TEAF's exact decomposition temperature and pathways, a glaring gap in the current data. While I've gathered general properties, applications, and insights from related compounds, I need specific thermogravimetric analysis and decomposition product data for TEAF. The Hofmann elimination pathway seems likely, but direct experimental confirmation is absent.

Expanding Search Scope

I've hit a wall with the TEAF data, so I'm expanding my search parameters. While I still need the missing specific decomposition data for TEAF, I'm now looking at related compounds and drawing analogies. I'm focusing on methods and protocols from thermal analysis and will clearly explain any extrapolations.

Continuing TEAF Analysis

I've made some progress on TEAF. While the second round of searches provided valuable insights, I'm still working towards a complete understanding. The picture is getting clearer, but more digging is needed.

Investigating TEAF Properties

I've learned that TEAF decomposition has been studied within zeolite frameworks. I found conflicting data on the melting/decomposition point of TEAF hydrate, which needs resolution. Also, the thermal decomposition data of TEATFB, a close analogue, is relevant, but it differs from TEAF.

Pursuing TEAF Data

While the TEAF picture is clearer, inconsistencies remain. I've identified the Hofmann elimination as the primary decomposition pathway and have a good understanding of hazardous byproducts. The Chem-Impex data on melting/decomposition for TEAF hydrate is dubious. I need solid decomposition temperature data to confidently interpret thermal behaviour. The TEATFB analogue data is valuable, but differences exist. I'm focusing on finding experimental data for TEAF, looking particularly at TGA/DSC data.

Analyzing TEAF Decomposition

The search results now suggest that TEAF decomposition has been studied specifically in a zeolite environment, though I haven't yet retrieved the full text of that relevant study. I still need definitive TGA/DSC data, particularly for pure TEAF or its hydrate. I'm focusing on refining my search terms to uncover these crucial thermal analysis results.

Expanding TEAF Decomposition Analysis

I've learned that decomposition of tetraethylammonium in zeolite beta has been investigated. Chem-Impex data for TEAF hydrate is suspect and lacks corroboration. While Hofmann elimination is understood, and hazardous products are known, no TEAF TGA/DSC data have been found. I will search for additional analogues and refine search terms.

Pinpointing TEAF Decomposition

I've learned that decomposition of tetraethylammonium in zeolite beta has been investigated. Chem-Impex data for TEAF hydrate is suspect and lacks corroboration. While Hofmann elimination is understood, and hazardous products are known, no TEAF TGA/DSC data have been found. I'll broaden the search for analogues and refine search terms. I'm starting to draft the guide, leveraging data from similar compounds like TEATFB.

Developing Guide Structure

I'm now outlining the guide. I've gathered enough info to draft sections on the Hofmann elimination, hazardous products, and TGA/DSC methods. I'm building data tables and diagrams, though a pure TEAF decomposition picture is still incomplete. I'm focusing on analogues for now.

A Technical Guide to the Hygroscopic Nature of Tetraethylammonium Fluoride

Introduction

Tetraethylammonium fluoride (TEAF) is a quaternary ammonium salt with the chemical formula (C₂H₅)₄NF. It is a versatile reagent in organic synthesis, primarily utilized as a source of "naked" fluoride ions for fluorination reactions and as a deprotection agent for silyl ethers.[1][2] TEAF is also employed as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases.[3][4] However, a critical and often challenging characteristic of TEAF is its pronounced hygroscopic nature.[5] This guide provides an in-depth technical exploration of the hygroscopicity of this compound, its underlying mechanisms, practical implications, and the experimental protocols necessary for its characterization and management. This document is intended for researchers, scientists, and drug development professionals who handle or consider using this important, yet moisture-sensitive, compound.

The Physicochemical Basis of Hygroscopicity in this compound

Hygroscopicity refers to the ability of a substance to attract and hold water molecules from the surrounding environment.[6] In the case of this compound, this property is a direct consequence of its ionic structure and the strong affinity of its constituent ions for water molecules.

The TEAF salt is composed of a tetraethylammonium cation ((C₂H₅)₄N⁺) and a fluoride anion (F⁻). The fluoride ion, being small and highly electronegative, is a strong hydrogen bond acceptor. This enables it to readily form strong hydrogen bonds with the hydrogen atoms of water molecules.[7] The tetraethylammonium cation, although bulkier and less prone to strong interactions than the fluoride anion, can still engage in ion-dipole interactions with the oxygen atoms of water molecules.

This inherent affinity for water means that TEAF will readily absorb moisture from the atmosphere, leading to the formation of hydrates.[5] Commercially available TEAF is often found in its hydrated form, such as this compound dihydrate (TEAF·2H₂O).[3][8] The presence of this bound water can significantly influence the compound's physical and chemical properties.

Impact of Water on Chemical Reactivity

The presence of water can have a profound impact on the reactivity of the fluoride anion. In an anhydrous environment, the "naked" fluoride ion is a potent nucleophile. However, in the presence of water, the fluoride ion becomes heavily solvated by water molecules through hydrogen bonding.[9][10] This solvation shell effectively shields the fluoride ion, significantly diminishing its nucleophilicity and basicity.[7][9] This reduction in reactivity can be detrimental to many organic reactions where a highly reactive fluoride source is required.

Furthermore, the presence of water can lead to unwanted side reactions, such as hydrolysis of sensitive functional groups in the reactants or products. Therefore, for many applications, particularly in anhydrous organic synthesis, the use of anhydrous TEAF is crucial. The synthesis of anhydrous TEAF often involves stringent conditions to exclude moisture.[11][12][13]

Handling and Storage of Hygroscopic this compound

Given its hygroscopic nature, proper handling and storage of TEAF are paramount to maintain its integrity and ensure reproducible experimental results. Failure to do so can lead to inconsistent reactivity and inaccurate measurements.

Recommended Storage Procedures

-

Airtight Containers: TEAF should always be stored in tightly sealed containers to minimize exposure to atmospheric moisture.[6][14]

-

Inert Atmosphere: For highly sensitive applications requiring anhydrous conditions, storing TEAF under an inert atmosphere, such as nitrogen or argon, is recommended.[5] This can be achieved using a glove box or by backfilling the container with an inert gas before sealing.

-

Desiccants: Storing containers of TEAF inside a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide) can help to maintain a low-humidity environment.[6][15]

-

Temperature: It is advisable to store TEAF in a cool, dry place.[14][16] Some sources recommend storage at temperatures below 15°C to optimize long-term stability.[5]

Best Practices for Handling

-

Minimize Exposure: When handling TEAF, it is crucial to minimize its exposure time to the open air.[14] Weighing and transferring the compound should be done as quickly as possible.

-

Controlled Environment: For critical applications, handling TEAF in a controlled environment with low humidity, such as a glove box or a dry room, is the best practice.[17]

-

Use of Appropriate Tools: Use dry spatulas and glassware to avoid introducing moisture.

Experimental Quantification of Water Content

Accurately determining the water content of TEAF is essential for understanding its properties and for ensuring the success of moisture-sensitive reactions. Two primary methods for quantifying water content in hygroscopic materials are Karl Fischer titration and gravimetric analysis.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a wide range of samples.[18][19] The method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[19][20]

Experimental Protocol: Volumetric Karl Fischer Titration of TEAF

This protocol provides a general guideline. Specific parameters may need to be optimized based on the instrument and reagents used.

-

Instrument Setup:

-

Set up the volumetric Karl Fischer titrator according to the manufacturer's instructions.

-

Ensure the titration cell is clean and dry.

-

Fill the burette with a standardized Karl Fischer reagent of a known titer (e.g., mg H₂O / mL reagent).[21]

-

-

Solvent Preparation:

-

Add a suitable anhydrous solvent (e.g., methanol) to the titration vessel.

-

Pre-titrate the solvent with the KF reagent until a stable, moisture-free endpoint is reached. This removes any residual water in the solvent.

-

-

Sample Analysis:

-

Accurately weigh a sample of TEAF (typically 50-100 mg, depending on the expected water content) and quickly transfer it to the titration vessel.

-

Start the titration. The KF reagent is added automatically until all the water in the sample has reacted.

-

The instrument will detect the endpoint and calculate the water content based on the volume of titrant consumed and the sample weight.

-

-

Calculation:

-

The water content is typically expressed as a percentage by weight:

-

% H₂O = (Volume of KF reagent (mL) × Titer of KF reagent (mg/mL)) / (Weight of sample (mg)) × 100

-

-

| Parameter | Typical Value/Range |

| Sample Size | 50 - 200 mg |

| KF Reagent Titer | 2 - 5 mg/mL |

| Solvent | Anhydrous Methanol |

| Endpoint Detection | Potentiometric |

Table 1: Typical Parameters for Karl Fischer Titration of TEAF

Gravimetric Analysis

Gravimetric analysis is a simpler method that involves measuring the change in mass of a sample after a specific treatment, such as drying.[22] For hygroscopic materials, this can involve measuring the mass uptake of a dry sample when exposed to a controlled humidity environment.[23][24]

Experimental Protocol: Gravimetric Analysis of Water Uptake by TEAF

-

Sample Preparation:

-

Dry a sample of TEAF to a constant weight in a vacuum oven at a suitable temperature (e.g., 60-80°C). This will serve as the initial "dry" weight.

-

-

Controlled Humidity Environment:

-

Prepare a controlled humidity environment using a desiccator containing a saturated salt solution that maintains a specific relative humidity (RH). For example, a saturated solution of sodium chloride maintains an RH of approximately 75% at room temperature.

-

-

Exposure and Measurement:

-

Place the pre-weighed, dry sample of TEAF in the controlled humidity environment.

-

Periodically remove the sample and quickly weigh it at set time intervals (e.g., 1, 2, 4, 8, 24 hours).

-

-

Data Analysis:

-

Calculate the percentage of water absorbed at each time point:

-

% Water Absorbed = ((Weight at time 't' - Dry Weight) / Dry Weight) × 100

-

-

Plot the percentage of water absorbed against time to obtain a water uptake curve.

-

| Parameter | Condition |

| Drying Temperature | 60 - 80 °C (under vacuum) |

| Controlled Relative Humidity | e.g., 75% RH (using saturated NaCl solution) |

| Weighing Intervals | 1, 2, 4, 8, 24 hours |

Table 2: Example Conditions for Gravimetric Analysis of TEAF

Visualization of Key Concepts

Interaction of this compound with Water

The following diagram illustrates the interaction between the ions of this compound and water molecules, which is the fundamental cause of its hygroscopic nature.

Caption: Interaction of TEAF ions with water molecules.

Experimental Workflow for Hygroscopicity Determination

This workflow outlines the key steps involved in quantifying the hygroscopicity of this compound.

Caption: Workflow for hygroscopicity determination.

Implications for Drug Development and Research

The hygroscopic nature of TEAF has significant implications in the context of drug development and scientific research.

-

Process Control: In pharmaceutical manufacturing, the water content of excipients and reagents must be strictly controlled to ensure product quality and consistency. The hygroscopicity of TEAF necessitates controlled manufacturing environments to prevent variations in water content that could affect reaction kinetics and product purity.[25]

-

Stability and Shelf-Life: The absorption of water can lead to physical changes in the solid form of TEAF, such as clumping or deliquescence (dissolving in the absorbed water).[6] This can impact its handling, weighing, and long-term stability.

-

Reaction Stoichiometry: If the water content of TEAF is not accurately known, it can lead to errors in calculating the molar quantities of the reagent, affecting reaction stoichiometry and potentially leading to incomplete reactions or the formation of impurities.

-

Formulation Challenges: For drug formulations, hygroscopic ingredients can pose significant challenges, affecting the physical stability, dissolution rate, and overall performance of the final dosage form.[25]

Conclusion

This compound is a valuable reagent in chemical synthesis, but its utility is intrinsically linked to its pronounced hygroscopic nature. A thorough understanding of the mechanisms behind its water absorption, coupled with rigorous handling, storage, and analytical protocols, is essential for its effective and reliable use. For researchers and professionals in drug development, managing the hygroscopicity of TEAF is not merely a matter of good laboratory practice but a critical factor in ensuring the integrity, reproducibility, and success of their scientific endeavors.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound Dihydrate: Properties and Applications.

- Fisher Scientific. (2025, December 19). Safety Data Sheet: this compound hydrate.

- Chem-Impex. (n.d.). This compound hydrate.

- OMICS International. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis.

- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.

- Smolecule. (2023, August 15). Buy this compound hydrate.

- PPC Solutions. (2019, March 15). EXPLAINED: Moisture Content Analysis using the Gravimetric Process.

- Echemi. (n.d.). This compound HYDRATE SDS, 98330-04-2 Safety Data Sheets.

- TCI America. (n.d.). This compound Tetrahydrofluoride (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT).

-

DiMagno, S. G., Sun, H., & Pei, W. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Molecules, 27(3), 1033. [Link]

- Sigma-Aldrich. (n.d.). This compound hydrate, 98%.

- PubChem. (n.d.). This compound hydrate.

- PubChem. (n.d.). This compound dihydrate.

- ChemicalBook. (2025, September 18). This compound HYDRATE.

- Tereshchenko, A. G. (2025, August 8). Hygroscopic gravimetric quantitative chemical analysis. Review. ResearchGate.

- Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.

-

Lee, J. Y., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(3), 557. [Link]

- BOC Sciences. (n.d.). Hygroscopicity Testing.

- Apollo Scientific. (2023, July 6). Safety Data Sheet: this compound dihydrate.

- Christe, K. O., Wilson, W. W., & Hegge, J. (2018). Method for preparing tetramethylammonium fluoride. U.S.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Synthesis of this compound.

-

Zha, G.-F., Chen, J., & Lipshutz, B. H. (2024). Activation of fluoride anion as nucleophile in water with data-guided surfactant selection. Chemical Science, 15(12), 4435-4444. [Link]

- People. (n.d.). This compound hydrate.

- Thermo Scientific Chemicals. (n.d.). This compound hydrate, 97%.

-

Wikipedia. (n.d.). Tetramethylammonium fluoride. Retrieved from [Link]

-

Christe, K. O., Wilson, W. W., Wilson, R. D., Bau, R., & Feng, J. A. (1990). Syntheses, Properties, and Structures of Anhydrous Tetramethylammonium Fluoride and Its 1:1 Adduct with trans-3-Amino-2-butenenitrile. Journal of the American Chemical Society, 112(21), 7619-7625. [Link]

- Tereshchenko, A. G. (2025, August 6). Application of Hygroscopic Gravimetric Analysis Method in Isopiestic Measurements. Quality Control of Initial Reagents. ResearchGate.

-

Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

- Apollo Scientific. (2024, April 26). Safety Data Sheet: this compound.

-

Zha, G.-F., Chen, J., & Lipshutz, B. H. (2024). Activation of fluoride anion as nucleophile in water with data-guided surfactant selection. Chemical Science, 15(12), 4435-4444. [Link]

-

Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

-

Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

-

Honeywell. (2016, October 3). Water Determination by Karl Fischer Titration. Retrieved from [Link]

-

Li, X., & Tang, P. (2016). Hydrogen Bonding: Regulator for Nucleophilic Fluorination. Chinese Journal of Chemistry, 34(11), 1082-1090. [Link]

-

ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

-

Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

-

Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Retrieved from [Link]

-

Wang, H., Wu, Y., & Li, B. (2025, January 30). Design and synthesis of asymmetric anhydrous quaternary ammonium fluoride electrolytes for fluoride ion batteries. Sustainable Energy & Fuels. [Link]

-

Červenka, M., Eigner, V., & Lásiková, A. (2023). Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents. Organic & Biomolecular Chemistry, 22(2), 269-277. [Link]

-

Royal Society of Chemistry. (2024). Activation of fluoride anion as nucleophile in water with data-guided surfactant selection. Retrieved from [Link]

-

American Chemical Society. (2023, August 13). Enabling nucleophilic fluorination in water. Retrieved from [Link]

- Fluorochem. (n.d.). Exploring this compound: Applications and Innovations.

-

Iashin, V., & Perea-Buceta, J. E. (2022, February 15). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. ResearchGate. Retrieved from [Link]

Sources

- 1. テトラエチルアンモニウムフルオリド 水和物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy this compound hydrate | 98330-04-2 [smolecule.com]

- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 7. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound dihydrate | C8H24FNO2 | CID 2776564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Activation of fluoride anion as nucleophile in water with data-guided surfactant selection - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06311A [pubs.rsc.org]

- 10. Activation of fluoride anion as nucleophile in water with data-guided surfactant selection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. US20180050980A1 - Method for preparing tetramethylammonium fluoride - Google Patents [patents.google.com]

- 13. Design and synthesis of asymmetric anhydrous quaternary ammonium fluoride electrolytes for fluoride ion batteries - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D4SE01432D [pubs.rsc.org]

- 14. tutorchase.com [tutorchase.com]

- 15. researchgate.net [researchgate.net]

- 16. innospk.com [innospk.com]

- 17. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 18. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 19. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 20. mt.com [mt.com]

- 21. quveon.com [quveon.com]

- 22. omicsonline.org [omicsonline.org]

- 23. Blog :: Dryfix Preservation Ltd. Yorkshire » Blog Archive » EXPLAINED: Moisture Content Analysis using the Gravimetric Process [dryfix.net]

- 24. researchgate.net [researchgate.net]

- 25. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Fluoride Transfer from Tetraethylammonium Fluoride

Abstract

Tetraethylammonium fluoride (TEAF) has emerged as a vital reagent in modern organic synthesis, primarily valued as a soluble and highly reactive source of fluoride ions. Its utility spans a range of critical transformations, including nucleophilic fluorination and the cleavage of robust silyl ether protecting groups. Understanding the fundamental mechanism of fluoride transfer from TEAF is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic methodologies. This guide provides an in-depth exploration of the core principles governing the reactivity of TEAF. We will dissect the concept of the "naked" fluoride ion, analyze the pivotal role of the solvent environment, and detail the kinetics and mechanistic pathways of fluoride transfer. This document synthesizes established principles with practical, field-proven insights to serve as an essential resource for professionals in chemical research and drug development.

Introduction: The Unique Position of TEAF in Fluorination Chemistry

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, leading to enhanced metabolic stability, increased bioavailability, and modified acidity in pharmaceuticals and agrochemicals.[1] Consequently, the development of efficient fluorinating agents is a cornerstone of contemporary chemical synthesis.

While seemingly simple, the fluoride ion (F⁻) presents significant challenges. Inorganic fluoride sources like potassium fluoride (KF) and cesium fluoride (CsF) suffer from poor solubility in organic solvents and high lattice energies, which severely curtail their reactivity.[1] Other organic sources, such as the widely used tetrabutylammonium fluoride (TBAF), are notoriously difficult to render completely anhydrous and are prone to decomposition via Hofmann elimination.[2]

This compound (TEAF), a quaternary ammonium salt, offers a compelling solution to these challenges. It provides a readily accessible source of highly reactive fluoride ions in a form that is soluble in common organic solvents.[3][4] Its primary applications include:

-

Deprotection of Silyl Ethers: TEAF is exceptionally effective at cleaving silicon-oxygen bonds, a crucial step in multi-step synthesis.

-

Nucleophilic Fluorination: It serves as a potent fluoride ion donor for introducing fluorine into organic substrates.[5]

-

Phase-Transfer Catalysis: The lipophilic tetraethylammonium cation facilitates the transport of the fluoride anion from a solid or aqueous phase into an organic phase where the reaction occurs.[3][6]

This guide will focus on the underlying principles that make TEAF an effective reagent, centering on the generation and transfer of the fluoride ion.

The Core Mechanism: Generating the "Naked" Fluoride Ion

The efficacy of TEAF hinges on its ability to deliver a "naked," or poorly solvated, fluoride ion in solution. This high-energy state is responsible for the ion's potent nucleophilicity and basicity. The process can be understood through two key concepts: ionic dissociation and the influence of the solvent.

2.1. The Role of the Tetraethylammonium Cation